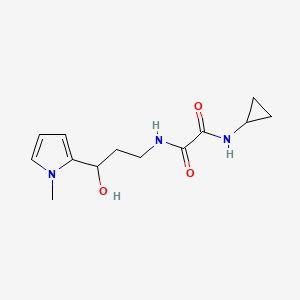

N1-cyclopropyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

Description

N1-cyclopropyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (NH-C(=O)-C(=O)-NH) backbone. Key structural features include:

- N1-substituent: A cyclopropyl group, which enhances metabolic stability and influences steric interactions.

This compound’s design leverages the oxalamide scaffold’s rigidity and hydrogen-bonding capacity, commonly exploited in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name |

N'-cyclopropyl-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-16-8-2-3-10(16)11(17)6-7-14-12(18)13(19)15-9-4-5-9/h2-3,8-9,11,17H,4-7H2,1H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRNLMXFYDMNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C(=O)NC2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclopropylamine: Cyclopropylamine can be synthesized from cyclopropyl bromide through a nucleophilic substitution reaction using ammonia.

Synthesis of the hydroxypropyl intermediate: The hydroxypropyl group can be introduced through a reaction between an appropriate alkene and a hydroxy-containing reagent under suitable conditions.

Coupling with pyrrole: The pyrrole ring can be introduced through a coupling reaction with the hydroxypropyl intermediate.

Formation of the oxalamide: The final step involves the reaction of the cyclopropylamine with the hydroxypropyl-pyrrole intermediate in the presence of oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The cyclopropyl and pyrrole groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

Oxidation: Formation of carbonyl-containing compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted cyclopropyl or pyrrole derivatives.

Scientific Research Applications

N1-cyclopropyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

The following oxalamide derivatives share functional or structural similarities, enabling comparative analysis:

Key Observations:

- Substituent Diversity : The target compound’s cyclopropyl and pyrrole groups contrast with halogenated aromatics (Compound 5) or heterocycles (898427-73-1). These differences impact solubility, bioavailability, and target selectivity.

- Bioactivity : Brominated derivatives (e.g., Compound 5) may exhibit stronger antimicrobial effects, while piperazine-containing analogues (Compound 10) target neurological receptors .

- Synthetic Complexity : The target compound’s pyrrole-propyl chain requires multi-step synthesis, akin to the trituration/purification methods described for Compound 10 .

Physicochemical and Spectroscopic Comparisons

NMR and Mass Spectrometry Data:

- Oxalamide Moieties : The target compound’s oxalamide signals (δ ~160–162 ppm for carbonyls) align with literature values, as seen in Compound 5’s NMR (δ 160.4 and 162.5 ppm) .

- Mass Fragmentation : Fragment ions (e.g., m/z 378.8 in Compound 5) confirm oxalamide stability, a trait shared across analogues .

Solubility and Stability:

- The hydroxypropyl group in the target compound and 898427-73-1 enhances water solubility compared to halogenated or non-polar derivatives.

- Cyclopropyl groups reduce oxidative metabolism, improving half-life relative to linear alkyl chains .

Biological Activity

N1-cyclopropyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, biological mechanisms, and relevant case studies.

Structural Characteristics

The compound features several notable structural elements:

- Cyclopropyl Group : This contributes to the rigidity and unique spatial configuration of the molecule.

- Pyrrole Derivative : The presence of the pyrrole moiety is significant due to its role in various biological activities.

- Hydroxy Group : The hydroxyl group enhances the compound's ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.

The molecular formula of this compound is C₁₃H₁₈N₄O₂, with a molecular weight of approximately 270.31 g/mol.

Synthesis Methods

The synthesis of this compound generally involves multi-step reactions, which may include:

- Formation of the Cyclopropylamine Intermediate : Cyclopropylamine reacts with oxalyl chloride to form an oxalamide intermediate.

- Coupling with Pyrrole Derivative : The intermediate is then reacted with a pyrrole derivative under controlled conditions to yield the final product.

These synthetic routes can be optimized for yield and purity, often utilizing solvents like dichloromethane or tetrahydrofuran.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets, such as:

- Neurotransmitter Receptors : It may act as an antagonist or modulator at receptors involved in neuronal excitability, making it a candidate for treating neurological disorders like epilepsy and anxiety.

- Ion Channels : Preliminary studies suggest potential interactions with ion channels, influencing cellular excitability and signaling pathways.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound show promise in various therapeutic areas. Below is a summary of findings from relevant studies:

Q & A

Basic: What synthetic strategies are recommended for synthesizing N1-cyclopropyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide?

Methodological Answer:

The synthesis typically involves coupling cyclopropylamine with a hydroxy-substituted propylpyrrole intermediate via oxalamide bond formation. A general procedure (adapted from ) includes:

Activation of carboxylic acid precursors using coupling agents like EDCI/HOBt in anhydrous DMF.

Stepwise amidation : React the activated intermediate with cyclopropylamine under nitrogen, followed by purification via silica gel chromatography (hexane/EtOAc gradients) .

Characterization : Confirm purity (>95%) by HPLC and structural identity via (e.g., δ 0.65–0.73 ppm for cyclopropyl protons) and ESI-MS (e.g., m/z 348.1 [M+1]) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- : Identifies proton environments (e.g., cyclopropyl protons at δ 0.6–0.7 ppm, pyrrole protons at δ 6.8–7.1 ppm) .

- ESI-MS/HRMS : Confirms molecular weight (e.g., m/z 348.1 [M+1]) and exact mass (<2 ppm error) .

- HPLC : Validates purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradients) .

Advanced: How can derivatives be designed to enhance DNA-binding affinity?

Methodological Answer:

Modify substituents to mimic known DNA-interacting oxalamide ligands:

Substituent Engineering : Introduce planar aromatic groups (e.g., chlorophenyl) to promote intercalation, as seen in copper(II)-oxalamide complexes .

Metal Coordination : Synthesize transition metal complexes (e.g., Cu) to enhance DNA cleavage via redox activity. Use UV-Vis titration and fluorescence quenching to assess binding constants () .

SAR Studies : Compare cytotoxic activities (IC) against cancer cell lines to correlate structural modifications with efficacy .

Advanced: What methodologies evaluate its potential as a polymer nucleating agent?

Methodological Answer:

Adapt protocols from oxalamide-based nucleators in biodegradable polymers ( ):

Miscibility Testing : Blend the compound with poly(hydroxybutyrate) (PHB) and analyze via DSC for increased crystallization temperature ().

Solid-State NMR : Monitor conformational changes during PHB crystallization (e.g., chemical shifts).

Nucleation Efficiency : Quantify spherulite density using polarized optical microscopy (POM) under controlled cooling rates.

Basic: What purification steps are critical post-synthesis?

Methodological Answer:

Trituration : Use solvent mixtures (e.g., EtOAc/hexane) to precipitate impurities .

Flash Chromatography : Employ silica gel with gradient elution (e.g., 0–50% EtOAc in hexane) .

Recrystallization : Optimize solvent polarity (e.g., THF/water) to isolate high-purity crystals.

Advanced: How can computational modeling predict hydrogen-bonding interactions?

Methodological Answer:

DFT Calculations : Optimize the oxalamide geometry (e.g., B3LYP/6-31G*) to assess H-bond strength and cooperativity .

Molecular Dynamics (MD) : Simulate self-assembly in polymer matrices to study phase separation kinetics .

NMR Chemical Shift Prediction : Compare computed shifts with experimental data to validate H-bond networks .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Assay Standardization : Replicate cytotoxicity assays (e.g., MTT) under identical conditions (pH, serum concentration) .

Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in IC values.

Epistatic Analysis : Evaluate the role of substituents (e.g., cyclopropyl vs. phenyl) using pairwise statistical comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.